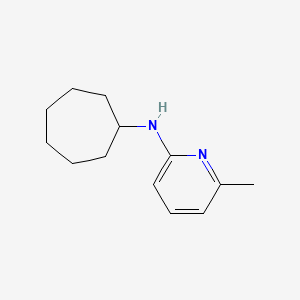![molecular formula C10H8ClN3O2S2 B7575315 2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7575315.png)
2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole is not fully understood. However, it is believed to exert its biological activities through the modulation of various biochemical pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and exhibit antimicrobial and antifungal activities. It has also been shown to have anticonvulsant effects and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole is its diverse range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are many future directions for the study of 2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole. One direction is to further investigate its mechanism of action and its potential use as a therapeutic agent. Another direction is to explore its potential use as a herbicide. Additionally, further studies are needed to evaluate its safety and toxicity in preclinical studies. Finally, the development of new derivatives and analogs of this compound may lead to the discovery of new drugs with improved efficacy and safety profiles.
In conclusion, 2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole is a promising compound with a wide range of biological activities. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole involves the reaction of 2-chloro-5-nitrobenzyl chloride with potassium thiocyanate in the presence of sodium hydroxide. The resulting intermediate is then treated with hydrazine hydrate and acetic acid to yield the final product. This method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antitumor, and anticonvulsant activities. It has also been studied for its potential use as a herbicide.
Propiedades
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S2/c1-6-12-13-10(18-6)17-5-7-4-8(14(15)16)2-3-9(7)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUBXCRDIQWKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid](/img/structure/B7575234.png)
![2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid](/img/structure/B7575242.png)
![2-[Butan-2-yl(cyclopentanecarbonyl)amino]acetic acid](/img/structure/B7575251.png)
![2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid](/img/structure/B7575260.png)
![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)
![2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid](/img/structure/B7575268.png)

![2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7575276.png)
![3-[Oxane-4-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7575282.png)
![3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575290.png)
![3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575295.png)


![N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B7575332.png)